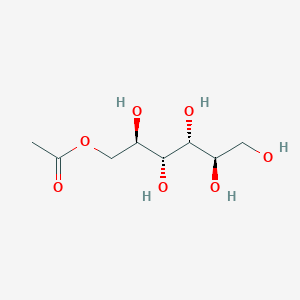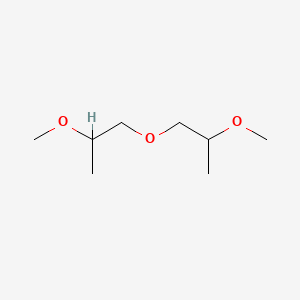
Propane, 1,1'-oxybis(2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-oxybis(2-methoxy-) typically involves the reaction of 2-methoxypropanol with a suitable dehydrating agent to form the ether linkage . Common dehydrating agents used in this reaction include sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Propane, 1,1’-oxybis(2-methoxy-) can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methoxypropanol and the dehydrating agent into the reactor, followed by the removal of the product and any by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1’-oxybis(2-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers .
Wissenschaftliche Forschungsanwendungen
Propane, 1,1’-oxybis(2-methoxy-) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Propane, 1,1’-oxybis(2-methoxy-) exerts its effects involves the interaction of its ether linkage with various molecular targets . The compound can act as a Lewis base, donating electron pairs to electrophilic centers in chemical reactions . This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Propane, 1,1’-oxybis[2-chloro-]: This compound contains chloro groups instead of methoxy groups.
Propane, 2,2′-oxybis[1-methoxy-]: This compound has a similar ether linkage but with different substitution patterns.
Uniqueness
Propane, 1,1’-oxybis(2-methoxy-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . Its methoxy groups provide increased solubility in organic solvents and enhance its reactivity in nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
63019-84-1 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methoxy-1-(2-methoxypropoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
LQJWWOYBOHBPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


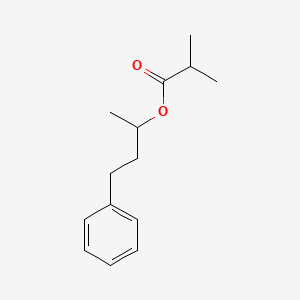
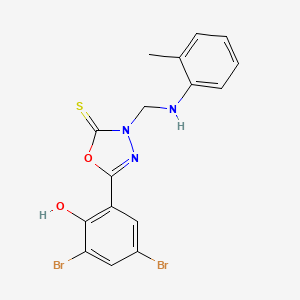
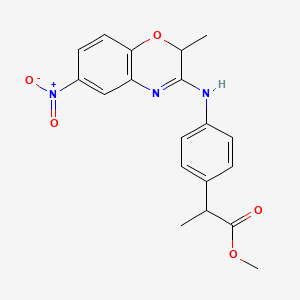
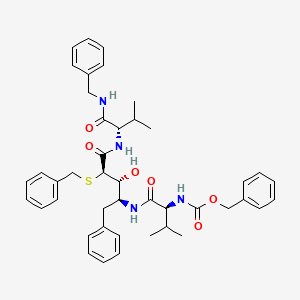
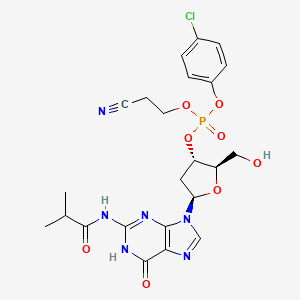
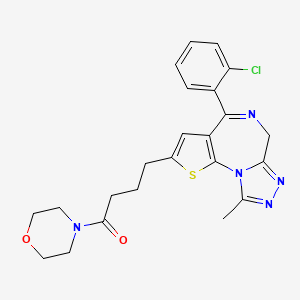

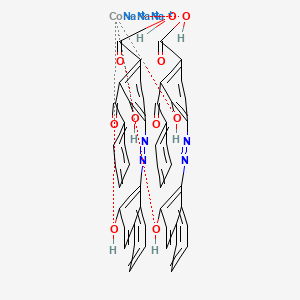
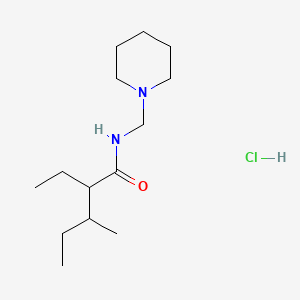


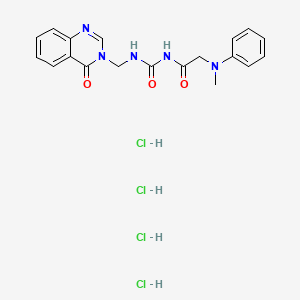
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
